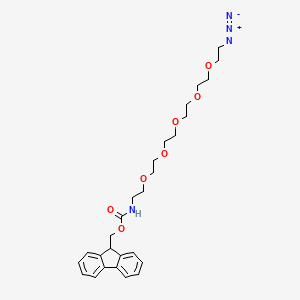
Fmoc-N-amido-PEG5-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-N-amido-PEG5-azide is a compound that belongs to the class of PEG-based PROTAC linkers. It is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and in click chemistry reactions. The compound contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-amido-PEG5-azide typically involves the following steps:
Fmoc Protection: The amine group is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.
PEGylation: The protected amine is then reacted with polyethylene glycol (PEG) to introduce the PEG5 spacer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-N-amido-PEG5-azide undergoes several types of chemical reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms 1,2,3-triazoles by reacting the azide group with alkyne groups in the presence of copper catalysts.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and is used for bioconjugation applications.
Common Reagents and Conditions
CuAAC: Requires copper sulfate (CuSO₄) and sodium ascorbate as reducing agents.
SPAAC: Utilizes strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Major Products Formed
1,2,3-Triazoles: Formed from CuAAC reactions.
Bioconjugates: Formed from SPAAC reactions with biomolecules.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-N-amido-PEG5-azide is used in the synthesis of PROTACs, which are molecules designed to degrade target proteins via the ubiquitin-proteasome system. It is also employed in click chemistry for the synthesis of complex molecules and bioconjugates .
Biology
In biological research, this compound is used for labeling and tracking biomolecules. The azide group allows for the selective attachment of fluorescent probes and other tags .
Medicine
The compound is used in the development of targeted therapies, particularly in cancer treatment. PROTACs synthesized using this compound can selectively degrade oncogenic proteins .
Industry
This compound is used in the production of advanced materials and nanotechnology applications. Its ability to form stable bioconjugates makes it valuable in the development of biosensors and diagnostic tools .
Mecanismo De Acción
The mechanism of action of Fmoc-N-amido-PEG5-azide involves its role as a linker in PROTACs. PROTACs exploit the ubiquitin-proteasome system to selectively degrade target proteins. The azide group in this compound allows for the attachment of various ligands, facilitating the formation of PROTACs that can bind to both the target protein and an E3 ubiquitin ligase .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-N-amido-PEG3-azide: Similar structure but with a shorter PEG spacer.
Fmoc-N-amido-PEG7-azide: Similar structure but with a longer PEG spacer.
Fmoc-N-amido-PEG5-acid: Contains a terminal carboxylic acid instead of an azide group.
Uniqueness
Fmoc-N-amido-PEG5-azide is unique due to its optimal PEG spacer length, which provides a balance between solubility and flexibility. The azide group allows for versatile click chemistry applications, making it a valuable tool in both research and industrial settings .
Propiedades
Fórmula molecular |
C27H36N4O7 |
|---|---|
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C27H36N4O7/c28-31-30-10-12-34-14-16-36-18-20-37-19-17-35-15-13-33-11-9-29-27(32)38-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26H,9-21H2,(H,29,32) |
Clave InChI |
PZPHLSXIXQPFFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




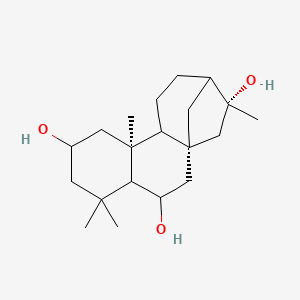
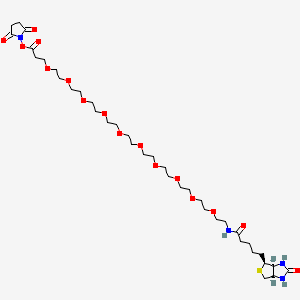

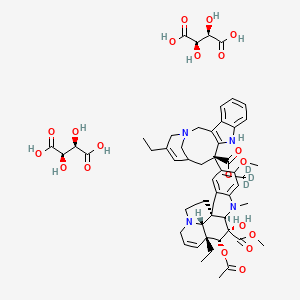

![(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one](/img/structure/B15145455.png)
![5-[3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidin-4-yl]pent-4-enoic acid](/img/structure/B15145459.png)
![4-[1-(1,3-Benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B15145473.png)
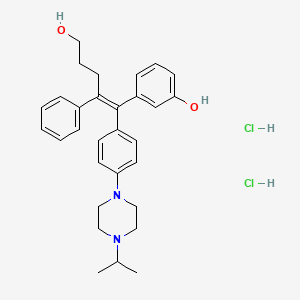
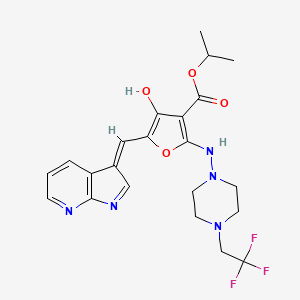
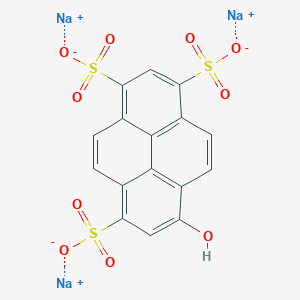
![N'-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B15145503.png)
